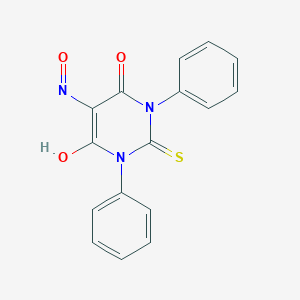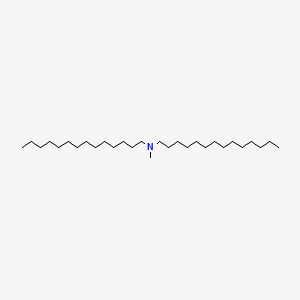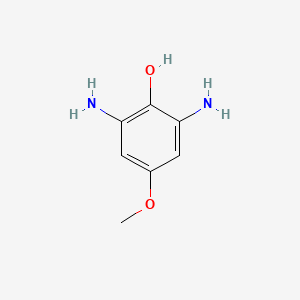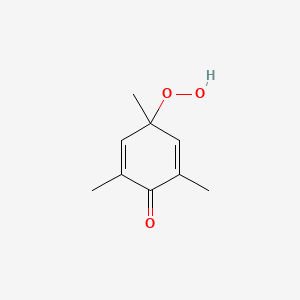
2,5-Cyclohexadien-1-one, 4-hydroperoxy-2,4,6-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Cyclohexadien-1-one, 4-hydroperoxy-2,4,6-trimethyl- is an organic compound with the molecular formula C9H12O3. This compound is characterized by the presence of a hydroperoxy group (-OOH) attached to a cyclohexadienone ring, which is further substituted with three methyl groups. It is a derivative of cyclohexadienone and is known for its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadien-1-one, 4-hydroperoxy-2,4,6-trimethyl- typically involves the oxidation of 2,4,6-trimethylphenol. One common method is the use of hydrogen peroxide (H2O2) in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the hydroperoxy derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and solvents can enhance the efficiency of the oxidation process, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Cyclohexadien-1-one, 4-hydroperoxy-2,4,6-trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the hydroperoxy group can yield alcohols or other reduced derivatives.
Substitution: The methyl groups on the cyclohexadienone ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed.
Major Products Formed
Oxidation: Formation of 2,5-Cyclohexadien-1-one, 4-carboxy-2,4,6-trimethyl-.
Reduction: Formation of 2,5-Cyclohexadien-1-one, 4-hydroxy-2,4,6-trimethyl-.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2,5-Cyclohexadien-1-one, 4-hydroperoxy-2,4,6-trimethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in oxidation reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 2,5-Cyclohexadien-1-one, 4-hydroperoxy-2,4,6-trimethyl- involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. These ROS can interact with various molecular targets, leading to oxidative stress or signaling pathways activation. The compound’s reactivity with nucleophiles and electrophiles also plays a role in its chemical behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Cyclohexadien-1-one, 4-hydroxy-2,4,6-trimethyl-: Similar structure but with a hydroxy group instead of a hydroperoxy group.
2,5-Cyclohexadien-1-one, 4-diazo-2,4,6-trimethyl-: Contains a diazo group, leading to different reactivity.
2,5-Cyclohexadien-1-one, 4-methoxy-2,4,6-trimethyl-: Substituted with a methoxy group, affecting its chemical properties.
Uniqueness
2,5-Cyclohexadien-1-one, 4-hydroperoxy-2,4,6-trimethyl- is unique due to the presence of the hydroperoxy group, which imparts distinct oxidative properties and reactivity compared to its analogs. This makes it valuable in specific chemical transformations and research applications.
Eigenschaften
CAS-Nummer |
33919-00-5 |
|---|---|
Molekularformel |
C9H12O3 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
4-hydroperoxy-2,4,6-trimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C9H12O3/c1-6-4-9(3,12-11)5-7(2)8(6)10/h4-5,11H,1-3H3 |
InChI-Schlüssel |
CKLSVNJAXXVWMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(C=C(C1=O)C)(C)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



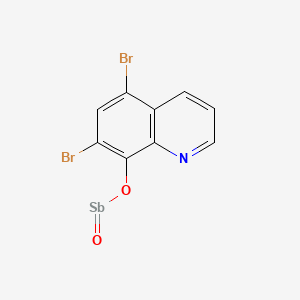
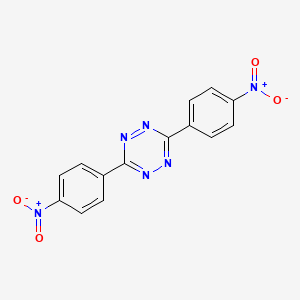
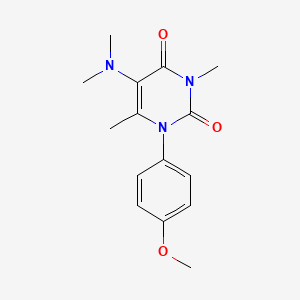
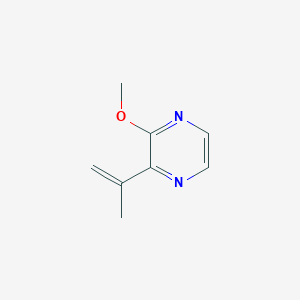

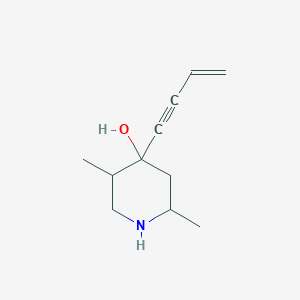
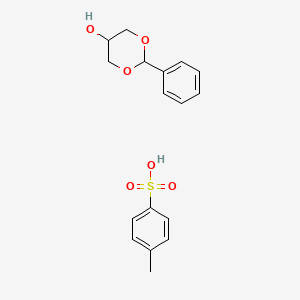
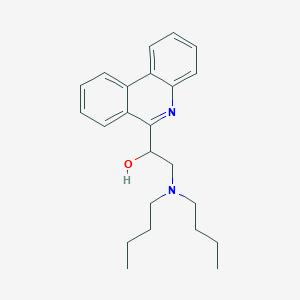

![7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol](/img/structure/B14674385.png)
